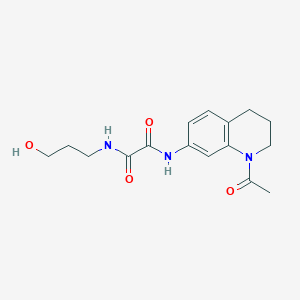
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) receptor antagonist. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of action of excitatory amino acids in the central nervous system.
Mecanismo De Acción
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide acts as a competitive antagonist of non-NMDA receptors by binding to the receptor site and preventing the binding of the neurotransmitter glutamate. This results in the inhibition of excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the central nervous system. It has been shown to inhibit the induction of long-term potentiation, which is a process involved in the formation of new memories. It has also been shown to have anticonvulsant effects and to reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide is its potency and selectivity as a non-NMDA receptor antagonist. This makes it a valuable tool for studying the role of non-NMDA receptors in the central nervous system. However, one limitation of this compound is that it is not selective for a specific subtype of non-NMDA receptor and can also inhibit the activity of other ionotropic glutamate receptors.
Direcciones Futuras
There are several future directions for the use of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide in scientific research. One area of interest is the role of non-NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective non-NMDA receptor antagonists that can be used to study the specific subtypes of non-NMDA receptors involved in synaptic plasticity and memory formation. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide involves the reaction of 2-acetylaniline with ethyl 3-oxobutanoate in the presence of sodium ethoxide to form 1-(2-acetylphenyl)-3-oxobutane-1,3-dione. This intermediate is then reacted with 7-amino-1,2,3,4-tetrahydroquinoline in the presence of sodium ethoxide to form this compound.
Aplicaciones Científicas De Investigación
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide has been extensively used in scientific research to study the role of non-NMDA receptors in the central nervous system. It has been shown to be a potent and selective antagonist of non-NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11(21)19-8-2-4-12-5-6-13(10-14(12)19)18-16(23)15(22)17-7-3-9-20/h5-6,10,20H,2-4,7-9H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKOJOZRPKKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

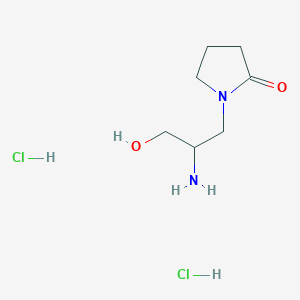

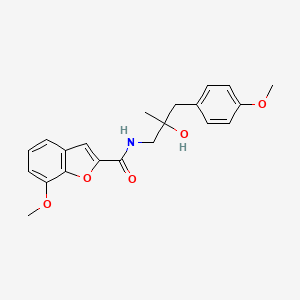
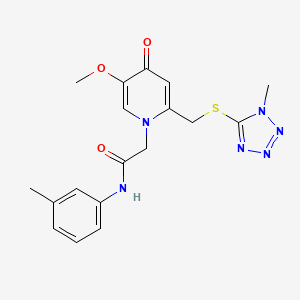
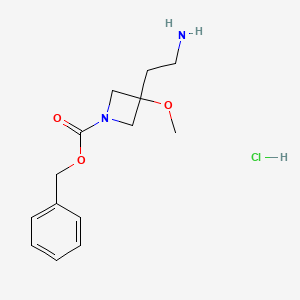
![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2788956.png)

![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)
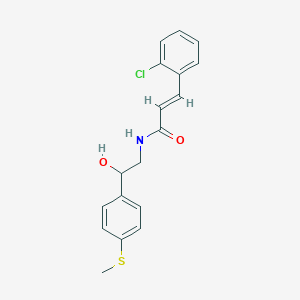
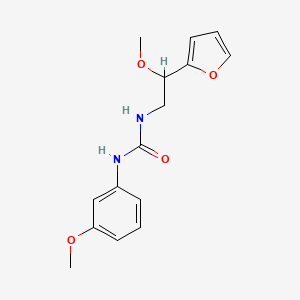
![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)